molecular formula C14H10O6 B077506 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid CAS No. 13987-45-6

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Cat. No.: B077506
CAS No.: 13987-45-6
M. Wt: 274.22 g/mol
InChI Key: UISWLBIMLGAHMF-UHFFFAOYSA-N
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Description

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is an organic compound with the molecular formula C14H10O6. It is characterized by the presence of two hydroxyl groups and two carboxylic acid groups on a biphenyl structure. This compound is known for its rigid and planar structure, making it useful in various chemical syntheses and industrial applications .

Scientific Research Applications

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has a wide range of applications in scientific research:

Future Directions

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has been shown to be an effective reagent for the synthesis of 4-hydroxypyridine derivatives . It can also be used as a reaction component for the preparation of complex compounds such as 2-aminopyridines and 2-aminopyrimidines . This suggests potential future applications in the synthesis of these and possibly other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production typically involves multi-step processes starting from commercially available biphenyl derivatives. These processes often include esterification, Friedel-Crafts acetylation, and catalytic hydrogenolysis to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, anhydrides.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Esters, amides.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWLBIMLGAHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448946
Record name 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13987-45-6
Record name 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-hydroxy 5-chlorobenzoic acid (3.4 g, 20 mmol) was dissolved in 45 cm3 of a sodium hydroxide solution (10% w/v) and palladium on charcoal (10%, 0.5 g) was added. The mixture was placed in a glass liner in an autoclave which was flushed thoroughly with carbon monoxide, then pressurised with carbon monoxide to 2 MNm-2 and heated to 120° C. with stirring for three hours. The mixture was then allowed to cool, the catalyst removed by filtration, and the product precipitated from the aqueous solution by acidification to pH1 with 1M hydrochloric acid. The coupled product (4,4'-dihydroxybiphenyl 3,3'-dicarboxylic acid) was obtained in 80% yield.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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